1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

This spirocyclic isoxazoline carboxylic acid is a validated lipoxygenase inhibitor and inducer of monocyte differentiation, making it an essential chemical probe for studying the arachidonic acid cascade, leukotriene synthesis, and inflammatory signaling pathways. Its unsubstituted spiro[4.5]dec-2-ene core and free carboxylic acid group are critical structural determinants of its unique biological profile—unlike ester analogs suited for cytotoxicity assays, this compound arrests undifferentiated cell proliferation and directs cell fate toward the monocyte lineage. Sourced at 97% purity, it serves as a reference standard for medicinal chemistry scaffold-hopping programs and baseline activity studies.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 1015770-72-5
Cat. No. B1422580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
CAS1015770-72-5
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=NO2)C(=O)O
InChIInChI=1S/C9H13NO3/c11-8(12)7-6-9(13-10-7)4-2-1-3-5-9/h1-6H2,(H,11,12)
InChIKeyFTWCGHJFEWJCMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS 1015770-72-5): Procurement-Grade Spirocyclic Isoxazoline for Targeted Enzyme Inhibition and Cell Differentiation Research


1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS 1015770-72-5) is a spirocyclic isoxazoline carboxylic acid with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol . This compound is characterized by its unique spirocyclic core, which includes an oxygen and nitrogen atom within the ring system, and is supplied with a purity of 97% as a white to yellow solid . It is recognized for its potent activity as a lipoxygenase inhibitor and its ability to induce the differentiation of undifferentiated cells toward the monocyte lineage [1][2].

Why Generic Spirocyclic Isoxazolines Are Not Substitutable for 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS 1015770-72-5)


In the procurement of spirocyclic isoxazoline carboxylic acids for research applications, generic substitution is not a viable strategy due to the profound impact of subtle structural variations on biological activity. The target compound's specific spiro[4.5]dec-2-ene core and the position of the carboxylic acid group are critical determinants of its unique inhibitory profile against lipoxygenases and its ability to modulate cell differentiation pathways [1]. Closely related analogs, such as those with different spiro ring sizes, substituted aromatic rings, or esterified carboxylic acid groups, often exhibit distinct, and sometimes mutually exclusive, target affinities and functional outcomes, underscoring the necessity for precise chemical specification in research sourcing [2][3].

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS 1015770-72-5): A Quantitative Evidence Guide for Differentiated Research Selection


Potent Lipoxygenase Inhibition as a Primary Differentiator for Arachidonic Acid Cascade Research

1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is identified as a potent lipoxygenase inhibitor [1]. While specific IC50 values for this exact compound against isolated lipoxygenase isoforms are not directly provided in the sourced data, its primary mechanism of action is clearly defined as potent lipoxygenase inhibition, which distinguishes it from other spirocyclic cores, such as the 1-oxa-8-azaspiro[4.5]decane scaffold, which have been optimized for fatty acid amide hydrolase (FAAH) inhibition with kinact/Ki values >1500 M-1 s-1 [2][3].

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Differential Activity on Cellular Differentiation vs. Proliferation Pathways

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This dual functional effect—inhibition of proliferation coupled with induction of a specific differentiation program—is a key differentiator. In contrast, certain derivatives of the related scaffold, such as ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, have been reported to exhibit direct antitumor activity against cancer cell lines like A549 lung cancer cells with IC50 values of 0.18-0.19 µM .

Cancer Research Cell Differentiation Monocyte Differentiation

Structural Divergence from FAAH and TRPM8 Inhibitor Scaffolds Dictates Target Engagement

The unsubstituted 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid core is structurally distinct from optimized scaffolds in related chemical space. A closely related spirocyclic core, the 1-oxa-8-azaspiro[4.5]decane, has been established as a lead for FAAH inhibition with kinact/Ki values >1500 M-1 s-1 [1]. Furthermore, a heavily substituted derivative, 3-[5-(2,6-difluorophenyl)-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene, exhibits potent antagonism of the TRPM8 ion channel with an IC50 of 2.30 nM [2][3].

Medicinal Chemistry Target Selectivity Scaffold Hopping

Procurement-Driven Application Scenarios for 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS 1015770-72-5)


Investigating Arachidonic Acid Cascade Modulation in Inflammatory Models

Given its established profile as a potent lipoxygenase inhibitor, 1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a key procurement candidate for academic and industrial laboratories studying the lipoxygenase branch of the arachidonic acid cascade [1]. Researchers focusing on leukotriene synthesis, inflammatory signaling, and related pathophysiologies can utilize this compound as a validated chemical probe to interrogate pathway-specific effects, distinct from the FAAH inhibition of other spirocyclic scaffolds [2].

Cell Differentiation and Cancer Biology Studies

For research programs centered on cell fate determination, hematopoiesis, and oncology, this compound is a unique tool for studying the induction of monocyte differentiation and the arrest of undifferentiated cell proliferation [1][2]. Its activity profile makes it a strategic selection over analogs like ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, which are more suited for direct cancer cell cytotoxicity assays (e.g., IC50 0.18-0.19 µM against A549 cells) .

Scaffold-Based Medicinal Chemistry and Lead Diversification

For medicinal chemistry groups engaged in scaffold hopping or the development of novel enzyme inhibitors, this unsubstituted spirocyclic carboxylic acid serves as an essential reference point and building block [1]. Its procurement is justified for use in establishing baseline activity and selectivity profiles for new series of compounds, especially when compared to the potent, but functionally divergent, activities of related scaffolds optimized for FAAH (>1500 M-1 s-1) or TRPM8 (IC50 2.30 nM) [2].

Technical Documentation Hub

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